4-(tert-Butoxy)-2-chloropyrimidine
Overview
Description
4-(tert-Butoxy)-2-chloropyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The tert-butoxy group attached to the pyrimidine ring enhances the compound’s stability and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures (25-50°C)
Solvent: Common solvents include dichloromethane or tetrahydrofuran
Catalyst: Strong acids such as hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to efficient and sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrimidines.
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in solvents such as acetone or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
tert-Butyl Esters: Formed through oxidation of the tert-butoxy group.
Dihydropyrimidine Derivatives: Formed through reduction of the pyrimidine ring.
Scientific Research Applications
4-(tert-Butoxy)-2-chloropyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the tert-butoxy group, making it less stable and less reactive.
4-(tert-Butoxy)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and biological activity.
4-(tert-Butoxy)-2-bromopyrimidine: Contains a bromine atom instead of chlorine, resulting in different chemical properties and applications.
Uniqueness
4-(tert-Butoxy)-2-chloropyrimidine is unique due to the presence of both the tert-butoxy and chlorine groups, which confer distinct chemical reactivity and stability. This combination makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBNKHDNDRSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270315 | |
Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614729-28-1 | |
Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614729-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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